Cas no 26148-06-1 (Caffeoylputrescine)

Caffeoylputrescine Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenamide,N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)-, (2E)-
- 2-Propenamide,N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)-, (E)-
- Cinnamamide,N-(4-aminobutyl)-3,4-dihydroxy-, (E)- (8CI)
- Paucine
- ZE5I4Z92IW
- CHEBI:17417
- CS-0032361
- (2E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)acrylamide
- UNII-ZE5I4Z92IW
- N-Caffeoylputrescine,(E)-
- KTZNZCYTXQYEHT-GQCTYLIASA-N
- MS-23542
- (2E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
- N-Caffeoylputrescine, (E)-
- HY-N6085
- Q27102387
- 2-Propenamide, N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)-, (E)-
- (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
- N-Caffeoylputrescine
- C03002
- 2-Propenamide, N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)-
- N-?Caffeoylputrescine,?(E)?-
- AKOS016346855
- AKOS040760581
- Caffeoyl putrescin (isomer of 390)
- caffeoylputrescine
- (2E)-N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)-2-propenamide
- 26148-06-1
- 2-Propenamide, N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)-, (2E)-
- Cinnamamide, N-(4-aminobutyl)-3,4-dihydroxy-, (E)-
- (E)-N-Caffeoylputrescine
- 29554-26-5
- Caffeoylputrescine
-
- Inchi: InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+
- InChI Key: KTZNZCYTXQYEHT-GQCTYLIASA-N
- SMILES: NCCCCNC(=O)/C=C/C1=CC=C(O)C(O)=C1
Computed Properties
- Exact Mass: 250.13184
- Monoisotopic Mass: 250.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.6Ų
- XLogP3: 0.8
Experimental Properties
- PSA: 95.58
Caffeoylputrescine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C756320-1g |
Caffeoylputrescine |
26148-06-1 | 1g |
$ 1000.00 | 2022-06-06 | ||
TRC | C756320-500mg |
Caffeoylputrescine |
26148-06-1 | 500mg |
$ 515.00 | 2022-06-06 | ||
TRC | C756320-100mg |
Caffeoylputrescine |
26148-06-1 | 100mg |
$ 125.00 | 2022-06-06 | ||
TRC | C756320-250mg |
Caffeoylputrescine |
26148-06-1 | 250mg |
$ 275.00 | 2022-06-06 |
Caffeoylputrescine Related Literature
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Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Additional information on Caffeoylputrescine
Comprehensive Analysis of Caffeoylputrescine (CAS No. 26148-06-1): Properties, Applications, and Research Insights
Caffeoylputrescine, identified by its CAS No. 26148-06-1, is a naturally occurring hydroxycinnamic acid amide derivative that has garnered significant attention in phytochemical and pharmacological research. This compound, formed by the conjugation of caffeic acid and putrescine, exhibits unique biochemical properties that make it a subject of interest in nutraceutical, cosmetic, and agricultural applications. Its molecular structure combines the antioxidant prowess of caffeoyl moieties with the polyamine functionality of putrescine, creating a synergistic molecule with multifaceted biological activities.
Recent studies highlight Caffeoylputrescine's potential as a natural antioxidant, aligning with the growing consumer demand for plant-derived bioactive compounds. In the era of "clean label" trends, researchers are investigating its role in oxidative stress mitigation, particularly in functional food formulations. The compound's ability to scavenge free radicals positions it as a promising alternative to synthetic antioxidants like BHA or BHT, addressing contemporary concerns about synthetic additives in food systems.
The cosmetic industry has shown particular interest in Caffeoylputrescine due to its skin-protective properties. As consumers increasingly seek "botanical actives" for anti-aging regimens, this compound's dual functionality as both an antioxidant and potential collagen synthesis modulator makes it valuable for dermocosmetic applications. Emerging research suggests it may help combat photoaging by neutralizing reactive oxygen species generated by UV exposure, a hot topic in skincare innovation.
In agricultural contexts, Caffeoylputrescine demonstrates intriguing plant defense mechanisms. With sustainable farming practices gaining momentum, scientists are exploring its role as a phytoalexin – naturally produced compounds that help plants resist pathogens. This aligns with current interests in reducing synthetic pesticide use while maintaining crop yields, making it relevant to discussions about organic farming solutions and plant immunity boosters.
Metabolomic studies reveal that Caffeoylputrescine accumulates in specific plant tissues under stress conditions, suggesting its importance in plant stress responses. This characteristic has sparked investigations into its potential as a biomarker for plant health monitoring, particularly relevant to precision agriculture technologies. The compound's presence varies across plant species, with notable concentrations found in Solanaceae family members, including economically important crops like tomatoes and tobacco.
From a biochemical perspective, the caffeoyl-putrescine linkage represents an interesting example of plant secondary metabolism. The biosynthesis involves hydroxycinnamoyl-CoA:putrescine hydroxycinnamoyltransferase activity, an enzyme system that has become a target for metabolic engineering approaches. Current genetic modification strategies aim to enhance production of such valuable phenylpropanoid-polyamine conjugates in both native and heterologous systems.
Analytical methodologies for Caffeoylputrescine quantification have evolved significantly, with advanced techniques like UHPLC-MS/MS now enabling precise detection at trace levels. This progress supports quality control in botanical extracts and facilitates pharmacokinetic studies – crucial for developing standardized herbal formulations that consumers increasingly prefer over single-compound pharmaceuticals.
Ongoing research explores Caffeoylputrescine's potential bioavailability enhancement strategies, addressing a common challenge with plant-derived actives. Novel delivery systems including nanocarriers and phospholipid complexes are being tested to improve its absorption profile, reflecting the intersection of traditional phytochemistry with modern pharmaceutical technologies.
The safety profile of Caffeoylputrescine remains an active investigation area, particularly regarding its metabolic fate in humans. Preliminary data suggest it undergoes hydrolysis by gut microbiota, releasing bioactive metabolites that may contribute to its observed effects. This aligns with current scientific interest in gut-brain axis interactions and the role of dietary components in microbiome modulation.
Future research directions for Caffeoylputrescine (CAS 26148-06-1) may focus on its potential neuroprotective effects, given the structural similarities to other bioactive phenylpropanoids. The compound's ability to cross the blood-brain barrier and its interaction with neuronal receptors represent promising avenues for exploration in neurodegenerative disease research, a field experiencing exponential growth due to aging populations worldwide.
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